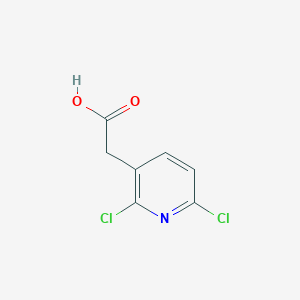
1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene
Übersicht
Beschreibung
1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organofluorine compound characterized by the presence of a bromomethyl group and a tetrafluoroethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzyl alcohol and 1,1,2,2-tetrafluoroethanol.
Reaction Conditions: The reaction conditions often involve the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organofluorine compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the development of fluorinated biomolecules that can be used as probes in biological studies.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and 1,1,2,2-tetrafluoroethoxybenzene share structural similarities but differ in their functional groups and reactivity.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-5-6-1-3-7(4-2-6)15-9(13,14)8(11)12/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTLKRLBGMLXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-2-[(3-iodophenyl)carbamoylamino]benzoic Acid](/img/structure/B3037844.png)

![8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B3037848.png)




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-pentylphenyl)sulphonyl]-1,4-diazepane](/img/structure/B3037858.png)

